molecular formula C12H5Cl5 B050393 2,2',4,5,5'-Pentachlorobiphenyl CAS No. 37680-73-2

2,2',4,5,5'-Pentachlorobiphenyl

Cat. No.: B050393
CAS No.: 37680-73-2
M. Wt: 326.4 g/mol
InChI Key: LAHWLEDBADHJGA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2’,4,5,5’-Pentachlorobiphenyl activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This interaction with enzymes plays a crucial role in its biochemical reactions.

Cellular Effects

Exposure to 2,2’,4,5,5’-Pentachlorobiphenyl can have significant effects on various types of cells. For instance, it has been found to inhibit cell viability in a concentration- and time-dependent manner . It also influences cell function by regulating the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1 .

Molecular Mechanism

At the molecular level, 2,2’,4,5,5’-Pentachlorobiphenyl exerts its effects through several mechanisms. It has been found to cause thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,4,5,5’-Pentachlorobiphenyl can change over time. For example, it has been found to cause damage to the reproductive system of male offspring mice when pregnant mice are exposed to it during the stage of primordial germ cell migration .

Dosage Effects in Animal Models

The effects of 2,2’,4,5,5’-Pentachlorobiphenyl can vary with different dosages in animal models. For instance, exposure to higher concentrations of this compound has been found to cause a dose-dependent reduction of brain sizes in zebrafish larvae .

Metabolic Pathways

2,2’,4,5,5’-Pentachlorobiphenyl is involved in several metabolic pathways. It can be metabolized into OH-PCB95 and MeO-PCB95 in liver microsomes . This involves interactions with various enzymes and cofactors.

Transport and Distribution

2,2’,4,5,5’-Pentachlorobiphenyl is transported and distributed within cells and tissues. It is highly lipophilic, thus can cross the blood–brain barrier and enter the brain . It can also be found in high concentrations in the liver .

Subcellular Localization

Given its lipophilic nature and ability to cross the blood-brain barrier, it is likely that it can localize to various compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,4,5,5’-Pentachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride at elevated temperatures . The reaction conditions typically include:

    Temperature: 50-150°C

    Catalyst: Iron or aluminum chloride

    Chlorine gas: As the chlorinating agent

Industrial Production Methods

Industrial production of 2,2’,4,5,5’-Pentachlorobiphenyl follows similar chlorination processes but on a larger scale. The production involves continuous chlorination in reactors designed to handle large volumes of biphenyl and chlorine gas . The reaction is controlled to achieve the desired degree of chlorination, and the product is purified through distillation and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2,2’,4,5,5’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form chlorinated benzoic acids.

    Reduction: Can be reduced to form less chlorinated biphenyls.

    Substitution: Can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.

    Reduction: Reagents such as zinc dust in the presence of hydrochloric acid (HCl).

    Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Chlorinated benzoic acids.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with different substituents replacing chlorine atoms.

Scientific Research Applications

2,2’,4,5,5’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some of its scientific research applications include:

Comparison with Similar Compounds

2,2’,4,5,5’-Pentachlorobiphenyl is one of the many PCB congeners, each with different degrees of chlorination and substitution patterns. Similar compounds include:

The uniqueness of 2,2’,4,5,5’-Pentachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical behavior, environmental persistence, and toxicological effects .

Properties

IUPAC Name

1,2,4-trichloro-5-(2,5-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-6-1-2-9(14)7(3-6)8-4-11(16)12(17)5-10(8)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHWLEDBADHJGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8038304
Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37680-73-2
Record name PCB 101
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37680-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5,2',5'-Pentachlorobiphenyl
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,5,5'-Pentachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8038304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,5,5'-pentachlorobiphenyl
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Record name 2,2',4,5,5'-PENTACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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